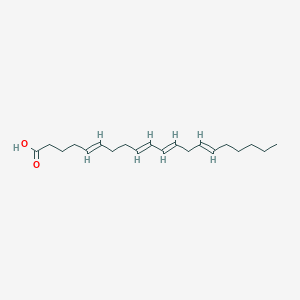
Icosa-5,9,11,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icosa-5,9,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 9, 11 and 14.
科学的研究の応用
Biological Functions and Metabolism
Icosa-5,9,11,14-tetraenoic acid is primarily known for its role as a precursor in the biosynthesis of eicosanoids, which are signaling molecules that exert various physiological effects. These include:
- Prostaglandins : Involved in the regulation of inflammation and immune responses.
- Thromboxanes : Play a role in platelet aggregation and vasoconstriction.
- Leukotrienes : Important mediators in allergic responses and asthma.
The conversion of this fatty acid into eicosanoids underscores its importance in maintaining homeostasis and responding to pathological conditions .
Cardiovascular Health
Research has shown that eicosatetraenoic acid may have protective effects against cardiovascular diseases. Its anti-inflammatory properties can help reduce the risk of atherosclerosis and thrombosis. A study indicated that diets rich in omega-6 fatty acids like eicosatetraenoic acid could lower blood cholesterol levels and improve endothelial function .
Neurological Applications
Eicosatetraenoic acid is also significant in neurological health. It is found in high concentrations in the brain and is involved in neuroinflammatory processes. Studies suggest that it may play a role in neuroprotection and could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis by modulating inflammatory pathways .
Cancer Research
The role of eicosatetraenoic acid in cancer biology has garnered attention. It has been observed that this fatty acid can influence tumor growth and metastasis through its metabolic derivatives. Some studies indicate that certain eicosanoid metabolites derived from eicosatetraenoic acid may promote apoptosis in cancer cells while inhibiting angiogenesis .
Dietary Sources and Supplementation
Eicosatetraenoic acid is predominantly obtained from dietary sources such as fish oils, which are rich in omega-6 fatty acids. Supplementation with this compound has been explored for its potential benefits in improving overall health, particularly for inflammatory conditions like rheumatoid arthritis and psoriasis .
Case Study 1: Cardiovascular Benefits
A clinical trial involving participants with high cholesterol levels showed that supplementation with fish oil containing eicosatetraenoic acid led to significant reductions in LDL cholesterol and triglycerides over a 12-week period. The study concluded that regular intake of eicosatetraenoic acid can contribute to cardiovascular health by improving lipid profiles .
Case Study 2: Neuroprotective Effects
In a cohort study on patients with multiple sclerosis, those who supplemented with eicosatetraenoic acid reported fewer relapses and improved quality of life metrics compared to those who did not supplement. This suggests a potential therapeutic role for this fatty acid in managing neurological disorders .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biological Functions | Precursor for eicosanoids (prostaglandins, thromboxanes, leukotrienes) | Essential for inflammation regulation |
| Cardiovascular Health | Reduces risk factors for heart disease | Lowers cholesterol; improves endothelial function |
| Neurological Applications | Neuroprotection; modulation of inflammatory processes | Potential benefits in Alzheimer's and multiple sclerosis |
| Cancer Research | Influences tumor growth; apoptosis promotion | Eicosanoid metabolites may inhibit angiogenesis |
| Dietary Sources | Found in fish oils; dietary supplementation | Supports overall health; beneficial for inflammatory conditions |
特性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
(5E,9E,11E,14E)-icosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-12,15-16H,2-5,8,13-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,16-15+ |
InChIキー |
AIFURHAYMCAHOM-JYMQAYGPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C=C/CC/C=C/CCCC(=O)O |
正規SMILES |
CCCCCC=CCC=CC=CCCC=CCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















